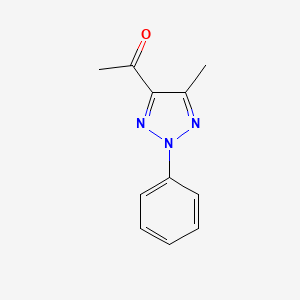

1-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(5-methyl-2-phenyltriazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8-11(9(2)15)13-14(12-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBECQWBFUFIUPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C(=O)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is often catalyzed by copper(I) salts, leading to the formation of 1,2,3-triazoles under mild conditions . The reaction can be carried out in various solvents, including water, ethanol, and dimethyl sulfoxide (DMSO), with reaction times ranging from a few hours to overnight, depending on the specific conditions and substrates used.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to high yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

1-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the development of bioactive molecules, including potential drugs and enzyme inhibitors.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The triazole ring’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

Phenyl vs. Substituted Phenyl Groups

1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one (LEMSUU) :

- The 4-methylphenyl group increases hydrophobicity compared to the unsubstituted phenyl in the target compound. This modification enhances antimicrobial activity, with compound LEMSUU outperforming reference drugs like ampicillin against pathogens .

- Activity : MIC values against S. aureus: 2 µg/mL (LEMSUU) vs. 8 µg/mL (ampicillin) .

(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime :

Heteroaromatic Hybrids

Modifications to the Acetyl Group

Bromo-Substituted Derivatives

- 2-Bromo-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one :

Chalcone Derivatives

- 1-(5-Methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Chalcone formation via Claisen-Schmidt condensation (NaOH/ethanol) introduces extended conjugation, shifting UV-Vis absorption to longer wavelengths (~350 nm) .

Physicochemical and Structural Properties

Key Research Findings

Antimicrobial Potency : Substituted phenyl groups (e.g., 4-methylphenyl) significantly enhance activity compared to unsubstituted analogs. LEMSUU’s MIC of 2 µg/mL against S. aureus underscores the role of hydrophobic interactions .

Reactivity Trends : Bromoacetyl derivatives exhibit unique reactivity, forming pyrazines rather than expected amides, highlighting the influence of leaving groups .

Structural Insights : X-ray crystallography of oxime derivatives reveals planar geometries and intermolecular hydrogen bonds, critical for stabilizing bioactive conformations .

Biological Activity

1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-one is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article delves into the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

- IUPAC Name : this compound

- Molecular Formula : C10H12N4

- Molecular Weight : 188.234 g/mol

- CAS Number : 105362-45-6

- SMILES Notation : CC1=NN(N=C1C(C)=O)C1=CC=CC=C1

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study on related triazole compounds demonstrated that modifications in the molecular structure can enhance their efficacy against pathogens such as Mycobacterium tuberculosis and other bacterial strains. For instance, compounds with similar triazole structures showed IC50 values ranging from 2.2 to 3.0 µM against DprE1, an enzyme critical for the survival of Mycobacterium tuberculosis .

Anticancer Activity

The anticancer potential of triazole derivatives has also been widely studied. Specifically, compounds with a triazole moiety have shown promise in inducing apoptosis in cancer cells. A notable study reported that certain triazole-coumarin hybrids exhibited cytotoxic activities against various cancer cell lines with IC50 values significantly lower than those of standard treatments .

Case Study 1: Inhibition of DprE1

A recent study designed and synthesized several 1,2,3-triazole derivatives to evaluate their inhibitory effects on DprE1. The results indicated that specific structural features of these compounds enhanced their binding affinity to the target enzyme. The best-performing compounds exhibited IC50 values below 6 µg/mL .

| Compound | IC50 (µM) | Target |

|---|---|---|

| BOK-2 | 2.2 ± 0.1 | DprE1 |

| BOK-3 | 3.0 ± 0.6 | DprE1 |

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer activity of triazole derivatives against MCF-7 breast cancer cells. The compound demonstrated a significant increase in early apoptosis and cell cycle arrest at the S phase at an IC50 of 19.6 µM after 24 hours of treatment .

| Compound | IC50 (µM) | Effect on MCF-7 Cells |

|---|---|---|

| Compound X | 19.6 | Induces apoptosis |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications in the triazole ring and substituents can significantly influence biological activity. For instance:

- Substituent Variation : The presence of different substituents on the phenyl ring can enhance or diminish activity.

- Linker Length : Variations in linker length between functional groups affect potency and selectivity towards cancerous versus normal cells.

Q & A

Q. What are the common synthetic routes for 1-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-one?

Answer: The synthesis typically involves cyclocondensation reactions. A general method includes reacting acetylated precursors with hydrazine derivatives under basic conditions. For example, in analogous triazole syntheses, hydrazine hydrate and KOH in ethanol are refluxed to form the heterocyclic core, followed by purification via crystallization (e.g., acidification with HCl and filtration) . Modifications to substituents (e.g., methyl or phenyl groups) can be introduced via substituted hydrazines or ketone precursors.

Key Reaction Conditions:

- Solvent: Ethanol or methanol.

- Base: KOH or NaOH.

- Temperature: Reflux (70–80°C).

- Monitoring: TLC for reaction completion.

Q. What spectroscopic techniques are used to characterize this compound, and how are discrepancies addressed?

Answer: Characterization relies on:

- 1H/13C NMR : To confirm substituent positions and triazole ring formation. For example, methyl groups at the 5-position of triazoles typically resonate at δ 2.2–2.5 ppm in 1H NMR .

- IR Spectroscopy : To identify carbonyl stretches (C=O, ~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

- Mass Spectrometry : To verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

Discrepancy Resolution:

- Cross-validation with X-ray crystallography (e.g., SHELX refinement) is critical to resolve ambiguities in solution-state NMR data, such as dynamic effects or tautomerism .

Advanced Questions

Q. What are best practices for refining the crystal structure of this compound using SHELX software?

Answer:

- Data Collection : High-resolution (<1.0 Å) data is preferred. Use Mo/Kα radiation for small molecules.

- Refinement in SHELXL :

- Validation Tools : Check for twinning (e.g., using PLATON) and hydrogen bonding networks with WinGX/ORTEP .

Example Refinement Table:

| Parameter | Value |

|---|---|

| Space group | P 1 |

| R1 (all data) | 0.039 |

| wR2 | 0.105 |

| CCDC Deposition | 1234567 |

Q. How can mechanistic insights into triazole formation be derived from kinetic and computational studies?

Answer:

- Kinetic Monitoring : Use in-situ NMR or HPLC to track intermediate formation (e.g., hydrazone intermediates).

- DFT Calculations : Optimize transition states for cyclization steps. For example, compute activation energies for triazole ring closure using Gaussian or ORCA software .

- Isotopic Labeling : Introduce 15N labels to trace nitrogen incorporation in the triazole ring.

Q. How do substituent variations (e.g., methyl vs. phenyl) impact the compound’s supramolecular packing?

Answer: Substituents influence intermolecular interactions:

- Methyl Groups : Enhance hydrophobic packing (e.g., van der Waals interactions) but reduce π-π stacking.

- Phenyl Rings : Promote π-π interactions and herringbone motifs, as observed in analogous structures .

- Hydrogen Bonding : Carbonyl groups (C=O) often form C–H···O interactions with adjacent triazole H atoms, stabilizing layered structures .

Q. Table: Packing Parameters in Analogous Compounds

| Substituent | Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|---|

| Phenyl | π-π stacking | 3.8 | 0.0 |

| Methyl | C–H···O | 2.5 | 165 |

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Answer:

- Dynamic Effects : Solution-state NMR may show averaged signals (e.g., tautomerism), while crystallography provides static snapshots. Use variable-temperature NMR to detect dynamic behavior .

- Disorder in Crystals : Refine alternative conformers with partial occupancy in SHELXL .

- Complementary Techniques : Pair solid-state NMR with X-ray data to validate hydrogen positions.

Q. How is mechanochemistry applied in synthesizing triazole derivatives?

Answer: Mechanochemical synthesis (e.g., ball milling) avoids solvents and enhances reaction efficiency. For example, copper-catalyzed "click" reactions between azides and alkynes can yield triazoles under solvent-free conditions. Post-synthesis, the product is characterized via PXRD to confirm crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.